molecular formula C19H15N3O2S B5579232 5-cyano-4-(2-furyl)-2-methyl-6-(methylthio)-N-phenylnicotinamide

5-cyano-4-(2-furyl)-2-methyl-6-(methylthio)-N-phenylnicotinamide

Cat. No. B5579232
M. Wt: 349.4 g/mol
InChI Key: QLKLGCRRTODTTR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of structurally complex molecules often involves multistep reactions, starting from simpler precursors. For example, Nomura et al. (1986) described the synthesis of related furan derivatives through the reaction of lithiated intermediates with substituted furfuralacetones, followed by O-methylation. This methodology suggests a possible approach for synthesizing compounds like 5-cyano-4-(2-furyl)-2-methyl-6-(methylthio)-N-phenylnicotinamide by adjusting the starting materials and reaction conditions to introduce the desired functional groups (Nomura, Okazaki, Hori, & Yoshii, 1986).

Molecular Structure Analysis

The molecular structure of compounds is crucial in determining their reactivity, physical properties, and potential applications. X-ray crystallography and NMR spectroscopy are common techniques for elucidating structures. Dyachenko and Chernega (2006) utilized X-ray crystallography to study a related pyridine-thione compound, revealing detailed molecular geometry that can provide insights into the structural aspects of similar nicotinamide derivatives (Dyachenko & Chernega, 2006).

Chemical Reactions and Properties

Chemical properties of a compound dictate its behavior in reactions. The presence of functional groups such as cyano, furyl, methylthio, and phenylnicotinamide in a molecule like 5-cyano-4-(2-furyl)-2-methyl-6-(methylthio)-N-phenylnicotinamide suggests it might undergo nucleophilic substitution, addition reactions, or serve as a ligand in coordination complexes. Research by Burgaz et al. (2007) on similar furyl compounds explored oxidative cyclization reactions, highlighting the reactivity of furyl groups in complex molecule synthesis (Burgaz, Yılmaz, Pekel, & Öktemer, 2007).

Physical Properties Analysis

The physical properties of a compound, including melting point, boiling point, solubility, and crystalline structure, are influenced by its molecular structure. Sobechko et al. (2017) investigated the thermodynamic properties of closely related compounds, providing insights into solubility and enthalpy changes that could be relevant for understanding the physical properties of 5-cyano-4-(2-furyl)-2-methyl-6-(methylthio)-N-phenylnicotinamide (Sobechko, Chetverzhuk, Horak, Serheyev, Kochubei, & Velychkivska, 2017).

Scientific Research Applications

Synthesis and Chemical Reactions

Chemical synthesis involving furyl compounds is a significant area of study. For instance, the annulation of cyanophthalide with alkoxy-furyl compounds has been utilized for synthesizing naphthopyrano-γ-lactone, demonstrating a method that could potentially be applied or adapted for the synthesis or functionalization of similar compounds (Nomura et al., 1986). Similarly, oxidative cyclization techniques have been employed to create cyano dihydrofuran carboxamides from oxopropanenitriles, showcasing a reaction pathway that might be relevant for the functionalization or synthesis of the target compound (Burgaz et al., 2007).

Catalytic Applications

The synthesis and characterization of metallocene compounds, including those with furyl substitutions, have shown potential catalytic applications. For example, bis[2-(2-furyl)indenyl]zirconium derivatives have been studied for their dynamic and structural features, which might hint at the utility of related furyl compounds in catalysis or material science applications (Dreier et al., 2001).

Material Science and Liquid Crystalline Properties

Research into the synthesis and structure of mesomorphic cyano-pyridines has revealed the potential of furyl and related compounds in the development of liquid-crystalline materials, which could be applicable to display technologies or advanced materials design (Pavlyuchenko et al., 1980).

Thermodynamic and Physical Properties

Studies on the thermodynamic properties of cyano and furyl-substituted compounds provide valuable data for understanding the physical and chemical behavior of these molecules, which is crucial for their application in various scientific fields (Sobechko et al., 2017).

properties

IUPAC Name

5-cyano-4-(furan-2-yl)-2-methyl-6-methylsulfanyl-N-phenylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S/c1-12-16(18(23)22-13-7-4-3-5-8-13)17(15-9-6-10-24-15)14(11-20)19(21-12)25-2/h3-10H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKLGCRRTODTTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)SC)C#N)C2=CC=CO2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyano-4-furan-2-yl-2-methyl-6-methylsulfanyl-N-phenyl-nicotinamide

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